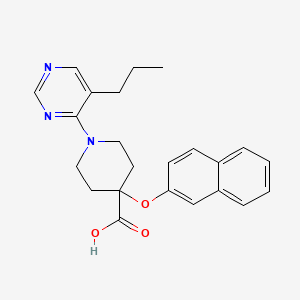

4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid, also known as NPPI, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. NPPI is a piperidine derivative that has been synthesized using a specific method and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

The scientific exploration into derivatives related to 4-(2-naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid has primarily focused on their synthesis and evaluation for antibacterial activity. For instance, derivatives of pyridonecarboxylic acids have been synthesized and assessed for their antibacterial potential. The research highlights the preparation of compounds with various substituents, demonstrating a structured approach to enhancing antibacterial efficacy against different bacterial strains. The exploration of structure-activity relationships has been crucial in understanding how modifications impact biological activity, paving the way for the development of more potent antibacterial agents (Egawa et al., 1984).

Coordination Polymer Compounds and Photoluminescence

Another area of research involves the synthesis of coordination polymer compounds utilizing drug ligands like Enoxacin and studying their photoluminescence properties. This approach not only showcases the potential of using such compounds in material science for developing new materials with unique optical properties but also extends the application of pharmaceutical compounds beyond their traditional therapeutic roles. The research indicates that these compounds exhibit strong blue fluorescence under UV light, suggesting potential applications in sensors, optical devices, or as markers in biological systems (Liang-cai Yu et al., 2006).

Supramolecular Assemblies

Further investigations have delved into the formation of supramolecular assemblies using carboxylic acids and aromatic alcohols. This research area explores how different substituents and molecular backbones influence the assembly of molecules into higher-order structures. Such studies are vital for understanding the principles of molecular recognition and self-assembly, which have implications in nanotechnology, drug delivery systems, and the design of functional materials. The ability to control the assembly process opens avenues for creating materials with tailored properties (Horikoshi et al., 2004).

Chemical Synthesis and Ligand Design

Research has also concentrated on the chemical synthesis and ligand design incorporating the naphthyridine moiety, demonstrating the compound's versatility in forming ligands for metal complexes and semiconductor surfaces. Such studies underscore the compound's role in facilitating lower energy electronic absorption in metal complexes, which could be exploited in designing photosensitive materials or in catalysis. The insights gained from these investigations highlight the potential for developing novel compounds with applications in chemistry and materials science (Zong et al., 2008).

Propriétés

IUPAC Name |

4-naphthalen-2-yloxy-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-2-5-19-15-24-16-25-21(19)26-12-10-23(11-13-26,22(27)28)29-20-9-8-17-6-3-4-7-18(17)14-20/h3-4,6-9,14-16H,2,5,10-13H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZPVZRGUVFOLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=CN=C1N2CCC(CC2)(C(=O)O)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Naphthyloxy)-1-(5-propylpyrimidin-4-yl)piperidine-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)

![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)

![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)

![2-methyl-4-phenyl-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5567703.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)

![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)

![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)

![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)